molecular formula C7H9NO3S B1322965 3-(Hydroxymethyl)benzenesulfonamide CAS No. 220798-42-5

3-(Hydroxymethyl)benzenesulfonamide

Cat. No. B1322965
M. Wt: 187.22 g/mol
InChI Key: VKZQCTHCVNLLCL-UHFFFAOYSA-N
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Patent
US07592357B2

Procedure details

To a solution of methyl 3-(aminosulfonyl)benzoate (520 mg, 2.4 mmol) in THF/EtOH (24 mL, 1:1), CaCl2 (533 mg, 4.8 mmol) and NaBH4 (363 mg, 9.6 mmol) were added in one portion respectively. The reaction mixture was stirred at room temperature for 6 hours, and then quenched with water. 1 M aqueous citric acid (8 mL) was added to the mixture and extracted with EtOAc (3×100 mL). The extracts were combined, washed with brine, and dried (Na2SO4). The solvent was evaporated to afford the product (307 mg, 68%) as a white solid. MS (ES+) m/z 210 [M+Na]+.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
533 mg
Type
reactant
Reaction Step One
Name
Quantity
363 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])(=[O:4])=[O:3].[Cl-].[Cl-].[Ca+2].[BH4-].[Na+]>C1COCC1.CCO>[OH:9][CH2:8][C:7]1[CH:6]=[C:5]([S:2]([NH2:1])(=[O:3])=[O:4])[CH:14]=[CH:13][CH:12]=1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
NS(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
533 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
363 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF EtOH
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
ADDITION
Type
ADDITION
Details
1 M aqueous citric acid (8 mL) was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.